5-Acetyl-3-(benzylsulfanyl)-4-methyl-1-phenylpyridin-2(1H)-one
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Overview
Description
5-Acetyl-3-(benzylsulfanyl)-4-methyl-1-phenylpyridin-2(1H)-one is a heterocyclic compound that belongs to the pyridinone family This compound is characterized by the presence of an acetyl group, a benzylsulfanyl group, and a phenyl group attached to a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-(benzylsulfanyl)-4-methyl-1-phenylpyridin-2(1H)-one typically involves multi-step reactions. One common method includes the acylation of a pyridinone precursor with acetic anhydride, followed by the introduction of the benzylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require refluxing in the presence of a suitable solvent and catalyst to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. The use of automated systems and high-throughput screening can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-3-(benzylsulfanyl)-4-methyl-1-phenylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridinone derivatives.
Scientific Research Applications
5-Acetyl-3-(benzylsulfanyl)-4-methyl-1-phenylpyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Acetyl-3-(benzylsulfanyl)-4-methyl-1-phenylpyridin-2(1H)-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 5-Acetyl-3-cyano-6-methylpyridine-2(1H)-thione
- 5-Acetyl(alkoxycarbonyl)-3-alkoxycarbonyl-6-methylpyridin-2(1H)-ones
Uniqueness
5-Acetyl-3-(benzylsulfanyl)-4-methyl-1-phenylpyridin-2(1H)-one is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such functionality is desired.
Properties
CAS No. |
918543-22-3 |
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Molecular Formula |
C21H19NO2S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
5-acetyl-3-benzylsulfanyl-4-methyl-1-phenylpyridin-2-one |
InChI |
InChI=1S/C21H19NO2S/c1-15-19(16(2)23)13-22(18-11-7-4-8-12-18)21(24)20(15)25-14-17-9-5-3-6-10-17/h3-13H,14H2,1-2H3 |
InChI Key |
MPKJVCOBMZOROK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C=C1C(=O)C)C2=CC=CC=C2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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